3-(1-Benzylpiperidin-4-yl)propan-1-amine
Description
3-(1-Benzylpiperidin-4-yl)propan-1-amine (CAS: 151097-70-0) is a tertiary amine derivative featuring a benzyl-substituted piperidine core linked to a three-carbon aliphatic chain terminating in a primary amine group. Its molecular formula is C₁₅H₂₄N₂, with a molecular weight of 232.36 g/mol . This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of multifunctional agents targeting neurological disorders such as Alzheimer’s disease. For example, it has been utilized in the preparation of acetylcholinesterase (AChE) inhibitors and serotonin 5-HT₆ receptor ligands, which exhibit antioxidant and neuroprotective properties . The compound’s structural flexibility allows for modifications at the piperidine nitrogen or the terminal amine, enabling the development of derivatives with enhanced pharmacological profiles .
Properties
Molecular Formula |
C15H24N2 |
|---|---|
Molecular Weight |
232.36 g/mol |
IUPAC Name |
3-(1-benzylpiperidin-4-yl)propan-1-amine |
InChI |
InChI=1S/C15H24N2/c16-10-4-7-14-8-11-17(12-9-14)13-15-5-2-1-3-6-15/h1-3,5-6,14H,4,7-13,16H2 |
InChI Key |
GHBYNMXBNLSPBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCCN)CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(1-benzylpiperidin-4-yl)propan-1-amine with structurally and functionally related compounds, focusing on molecular properties, synthesis, and biological activity:
Structural and Functional Insights
Impact of Substituents :
- The addition of phenylsulfonyl-indole (compound 14) or phenylsulfonyl-indoline (compound 15) groups enhances binding to 5-HT₆ receptors and cholinesterases, likely due to increased steric bulk and π-π interactions .
- Chromene-carboxamide hybrids (compound 20) exhibit sigma-1 receptor affinity, linking structural rigidity to neuroprotection .
Synthesis Efficiency :
- The base compound is synthesized via reductive amination (GP4 protocol) with moderate yields (35–49%) .
- Derivatives like compound 17 achieve higher yields (77%) due to optimized nucleophilic substitution conditions .
Pharmacological Profiles :
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